molecular formula C9H28N7O14P3 B12399044 Cytidine 5'-triphosphate (ammonium salt)-d2

Cytidine 5'-triphosphate (ammonium salt)-d2

Cat. No.: B12399044
M. Wt: 553.29 g/mol
InChI Key: ZWDCHPAWLBEYMG-NYFBPBFPSA-N
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Description

Cytidine 5’-triphosphate (ammonium salt)-d2 is a deuterium-labeled compound used primarily in biochemical and molecular biology research. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and DNA. The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-triphosphate (ammonium salt)-d2 typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of phosphate groups. The final step involves the deprotection of the hydroxyl groups to yield the triphosphate compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of Cytidine 5’-triphosphate (ammonium salt)-d2 involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized and stored under low-temperature conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate (ammonium salt)-d2 undergoes various chemical reactions, including:

    Phosphorylation: It can act as a phosphate donor in enzymatic reactions.

    Hydrolysis: It can be hydrolyzed to cytidine diphosphate and cytidine monophosphate.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Phosphorylation: Requires phosphorylating agents like ATP or GTP.

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Substitution: Involves nucleophiles such as amines or thiols.

Major Products

    Phosphorylation: Produces phosphorylated intermediates.

    Hydrolysis: Yields cytidine diphosphate and cytidine monophosphate.

    Substitution: Forms substituted cytidine derivatives.

Scientific Research Applications

Cytidine 5’-triphosphate (ammonium salt)-d2 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleic acids and nucleotides.

    Biology: Plays a role in the study of RNA and DNA synthesis, as well as in the investigation of metabolic pathways.

    Medicine: Utilized in the development of antiviral and anticancer drugs.

    Industry: Employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

Cytidine 5’-triphosphate (ammonium salt)-d2 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA and DNA during the synthesis process, facilitating the formation of phosphodiester bonds. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics. Key molecular targets include RNA polymerases and DNA polymerases, which utilize Cytidine 5’-triphosphate (ammonium salt)-d2 as a building block for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-triphosphate (ammonium salt): The non-deuterated version used in similar applications.

    Uridine 5’-triphosphate: Another pyrimidine nucleoside triphosphate involved in RNA synthesis.

    Adenosine 5’-triphosphate: A purine nucleoside triphosphate that serves as an energy carrier in cells.

Uniqueness

Cytidine 5’-triphosphate (ammonium salt)-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.

Properties

Molecular Formula

C9H28N7O14P3

Molecular Weight

553.29 g/mol

IUPAC Name

azane;[[(2R,3S,4R,5R)-5-(5,6-dideuterio-4-imino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.4H3N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D;;;;

InChI Key

ZWDCHPAWLBEYMG-NYFBPBFPSA-N

Isomeric SMILES

[2H]C1=C(N(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[2H].N.N.N.N

Canonical SMILES

C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N

Origin of Product

United States

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